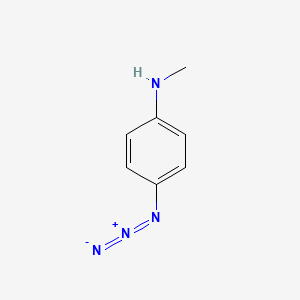

4-azido-N-metilanilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-4-azidoaniline is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.169. The purity is usually 95%.

BenchChem offers high-quality N-Methyl-4-azidoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-4-azidoaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metilación de anilinas

La 4-azido-N-metilanilina se puede utilizar en la metilación de anilinas. Los complejos de rutenio ciclometalados permiten la metilación eficaz de las anilinas con metanol para dar selectivamente N-metilanilinas . Este procedimiento de autotransferencia de hidrógeno se lleva a cabo en condiciones suaves (60 °C) de manera práctica .

Síntesis de heterociclos

Los azidos orgánicos, como la this compound, se han utilizado en la síntesis de varios heterociclos . Estas reacciones pueden ser intermoleculares o intramoleculares, en condiciones de reacción térmica, catalizada o no catalizada . Las reacciones tienen como objetivo preparar sistemas heterocíclicos básicos de cinco, seis, organometálicos y/o sus análogos fusionados .

Reacción en cascada de un solo recipiente

Los azidos orgánicos, incluida la this compound, se pueden utilizar en reacciones en cascada de un solo recipiente . Estas reacciones implican la síntesis de varios heterociclos a partir de los azidos orgánicos correspondientes .

Utilidad de los catalizadores en la quimioselectividad

Los azidos orgánicos como la this compound se pueden utilizar en reacciones donde los catalizadores elegidos favorecen los enlaces C−H y C-N .

Adición de Aza-Michael

La this compound se puede utilizar en reacciones de adición nucleofílica, como la adición de Aza-Michael .

Reacciones de cicloadición

Los azidos orgánicos, incluida la this compound, se pueden utilizar en reacciones de cicloadición, como la cicloadición [3+2] .

Reacción de inserción de aminación C-H

La this compound se puede utilizar en la reacción de inserción de aminación C-H .

Reacción de Sandmeyer

Aunque no se menciona directamente en los resultados de la búsqueda, la reacción de Sandmeyer es un proceso bien conocido en química orgánica que implica la conversión de una amina aromática primaria a un haluro de arilo . Dada la similitud estructural de la this compound con las aminas aromáticas primarias, es plausible que pueda utilizarse en un contexto similar, aunque se necesitarían investigaciones específicas para confirmarlo.

Mecanismo De Acción

Target of Action

4-Azido-N-methylaniline, also known as N-Methyl-4-azidoaniline, is a derivative of aniline, which is a primary aromatic amineAnilines are generally involved in various chemical reactions, including electrophilic aromatic substitutions .

Mode of Action

The mode of action of 4-Azido-N-methylaniline is primarily through its interaction with other compounds in chemical reactions. For instance, N-methylaniline derivatives are formed as a result of aniline methylation by methanol dehydration products or as a result of alkylation by formaldehyde or methoxy groups on basic zeolites .

Biochemical Pathways

Anilines, in general, are involved in several biochemical processes, such as cellular signaling pathways and metabolism .

Result of Action

Anilines and their derivatives are known to participate in various chemical reactions, leading to the formation of new compounds with potential applications in industries such as dyes, pharmaceuticals, and polymers .

Action Environment

The action, efficacy, and stability of 4-Azido-N-methylaniline can be influenced by various environmental factors. These include the presence of other compounds, the pH of the environment, temperature, and pressure. For instance, the methylation of anilines has been shown to occur under mechanochemical conditions, indicating that physical forces can influence the reaction .

Propiedades

IUPAC Name |

4-azido-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-9-6-2-4-7(5-3-6)10-11-8/h2-5,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNLGZUMKBZHBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)

![N-[1-(3-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2395739.png)

![Methyl 7-(4-chlorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2395743.png)

![2-(4-CHLOROPHENYL)-N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]ACETAMIDE](/img/structure/B2395748.png)

![(NE)-N-[(1,4-dimethylimidazol-2-yl)methylidene]hydroxylamine](/img/structure/B2395751.png)

![7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2395754.png)

![2-(4-{[4,6-bis(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-(2,4-dichlorophenyl)pyrimidine](/img/structure/B2395755.png)